1-(3-Methoxypropyl)piperidin-4-one
Overview
Description
1-(3-Methoxypropyl)piperidin-4-one is a synthetic intermediate used in the synthesis of Prucalopride Succinate, a selective 5-HT4 receptor agonist . It is a compound with the molecular formula C9H17NO2 .
Synthesis Analysis
Piperidone analogs, including 1-(3-Methoxypropyl)piperidin-4-one, are synthesized and bio-assayed for their varied activity . Valuable piperidin-4-one derivatives were synthesized in excellent yields via an α-imino carbene-initiated cascade reaction involving 1,2-aryl/alkyl migration and annulation .Molecular Structure Analysis
The molecular structure of 1-(3-Methoxypropyl)piperidin-4-one consists of a piperidine ring with a methoxypropyl group at the 1-position and a ketone group at the 4-position .Chemical Reactions Analysis
1-(3-Methoxypropyl)piperidin-4-one has a molecular weight of 171.24 g/mol and a topological polar surface area of 29.5 Ų . It has a rotatable bond count of 4 and a complexity of 138 .Physical And Chemical Properties Analysis
1-(3-Methoxypropyl)piperidin-4-one has a molecular weight of 171.24 g/mol . It has a topological polar surface area of 29.5 Ų, a rotatable bond count of 4, and a complexity of 138 .Scientific Research Applications
Antimicrobial Activity
Piperidin-4-one derivatives have been shown to exhibit antimicrobial and antifungal activities. This suggests that “1-(3-Methoxypropyl)piperidin-4-one” could be used as a template for developing potent antimicrobial agents with fewer side effects .
Synthetic Intermediate
This compound is used as an intermediate for other organic compounds, indicating its role in the synthesis of various chemical entities .
Pharmaceutical Research
As a synthetic intermediate, it may be involved in the synthesis of pharmaceuticals such as Prucalopride Succinate, a selective 5-HT4 receptor agonist used for chronic constipation .
Biological Activities
Piperidin-4-ones are known for various biological activities like analgesic, hypotensive, central nervous system depressant, antiviral, bactericidal, and fungicidal activities. This implies that “1-(3-Methoxypropyl)piperidin-4-one” could be researched for similar uses .
Mechanism of Action
Piperidine and its derivatives, including 1-(3-Methoxypropyl)piperidin-4-one, have been found to have therapeutic potential against various types of cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia . They regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc .
Future Directions
The pharmaceutical relevance of both piperine and piperidine, including 1-(3-Methoxypropyl)piperidin-4-one, against different types of cancers is a promising area of future research . Further studies are needed to fully understand the therapeutic potential and mechanism of action of these compounds.
properties
IUPAC Name |
1-(3-methoxypropyl)piperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-12-8-2-5-10-6-3-9(11)4-7-10/h2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWBXLYVHOMANN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001298260 | |
Record name | 1-(3-Methoxypropyl)-4-piperidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001298260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxypropyl)piperidin-4-one | |
CAS RN |
16771-85-0 | |
Record name | 1-(3-Methoxypropyl)-4-piperidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16771-85-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3-Methoxypropyl)-4-piperidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001298260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1-(3-Methoxypropyl)piperidin-4-one in pharmaceutical synthesis?
A1: 1-(3-Methoxypropyl)piperidin-4-one serves as a crucial intermediate in synthesizing cisapride, a medication used to treat certain stomach and digestive problems. [] The abstract specifically highlights its role as a precursor to N-(3-Methoxypropyl)-4-aminopiperidine, a key intermediate in cisapride synthesis. []
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